3-[(3,5-Dimethylphenyl)amino]-6-methyl-1,2,4-triazin-5-ol
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Overview
Description
3-[(3,5-Dimethylphenyl)amino]-6-methyl-1,2,4-triazin-5-ol is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing a ring of three carbon and three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,5-Dimethylphenyl)amino]-6-methyl-1,2,4-triazin-5-ol typically involves the reaction of 3,5-dimethylaniline with a triazine derivative under controlled conditions. One common method includes the use of a solvent such as acetonitrile and a catalyst to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve overall yield. The choice of reagents and conditions is optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-[(3,5-Dimethylphenyl)amino]-6-methyl-1,2,4-triazin-5-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or alkoxides are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce a variety of substituted triazines.
Scientific Research Applications
3-[(3,5-Dimethylphenyl)amino]-6-methyl-1,2,4-triazin-5-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[(3,5-Dimethylphenyl)amino]-6-methyl-1,2,4-triazin-5-ol involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes at the molecular level.
Comparison with Similar Compounds
Similar Compounds
- 3-[(3,5-Dimethylphenyl)amino]-1,2,4-triazine
- 6-Methyl-3-[(3,5-dimethylphenyl)amino]-1,2,4-triazine
Uniqueness
What sets 3-[(3,5-Dimethylphenyl)amino]-6-methyl-1,2,4-triazin-5-ol apart from similar compounds is its unique substitution pattern, which imparts distinct chemical and biological properties. Its specific arrangement of functional groups allows for unique interactions with molecular targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C12H14N4O |
---|---|
Molecular Weight |
230.27 g/mol |
IUPAC Name |
3-(3,5-dimethylanilino)-6-methyl-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C12H14N4O/c1-7-4-8(2)6-10(5-7)13-12-14-11(17)9(3)15-16-12/h4-6H,1-3H3,(H2,13,14,16,17) |
InChI Key |
WIMKJNFMQDTASP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NC2=NN=C(C(=O)N2)C)C |
Origin of Product |
United States |
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